1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one

Description

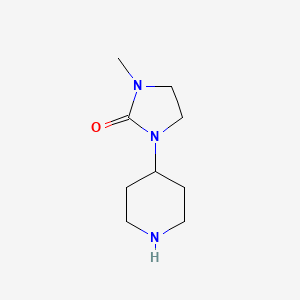

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is a bicyclic organic compound featuring an imidazolidin-2-one core fused to a piperidine ring. The methyl group at the N1 position and the piperidin-4-yl substituent at the N3 position define its structure (Fig. 1). This compound is primarily utilized in pharmaceutical research, where its derivatives are explored for enzyme inhibition, neurological activity, and fluorescent applications . Synthesis methods include reductive amination (e.g., NaB(CN)H3-mediated reactions in methanol) and copper-mediated cross-coupling . Commercial suppliers like American Elements and CymitQuimica offer it in high-purity forms, including its hydrochloride salt (CAS: 1354951-06-6) .

Properties

IUPAC Name |

1-methyl-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGEKHJKFNGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634394 | |

| Record name | 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52211-04-8 | |

| Record name | 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of piperidine derivatives with imidazolidinone precursors. One common method includes the alkylation of 3-(piperidin-4-yl)imidazolidin-2-one with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Alzheimer’s Agents

Imidazolidin-2-one derivatives with bulky substituents on the piperidine ring exhibit potent acetylcholinesterase (AChE) inhibition. For example:

- Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) demonstrated superior anti-Alzheimer’s activity to donepezil, a standard AChE inhibitor .

- 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one lacks these substituents, suggesting lower AChE affinity. However, its piperidine moiety provides a scaffold for further functionalization to enhance binding .

Table 1: Anti-Alzheimer’s Activity of Imidazolidin-2-one Derivatives

| Compound | Substituents on Piperidine | AChE Inhibition (vs. Donepezil) | Reference |

|---|---|---|---|

| 18c | Trifluoromethyl-benzyl | Superior | |

| 1-Methyl-3-(piperidin-4-yl) | None | Not tested (structural analog) | – |

Phospholipase D (PLD) Inhibitors

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one analogs are potent PLD inhibitors, with isoform selectivity driven by substituent variations:

- Compound 58 : IC50 = 660 nM (PLD1) vs. 6,800 nM (PLD2) (20-fold selectivity) .

- Compound 69 : IC50 = 46 nM (PLD1) vs. 933 nM (PLD2) (20-fold selectivity) .

- This compound replaces the benzoimidazolone with an imidazolidinone, likely reducing PLD binding due to decreased aromaticity and steric bulk .

Table 2: PLD Inhibition Profiles

Fluorescent Properties

Substituents on the imidazolidin-2-one ring significantly influence photophysical behavior:

Structural Analogs with Modified Substituents

- 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride (CAS: 1311318-02-1): Ethyl substituent increases lipophilicity (ClogP = 1.2 vs.

- 1-(4-(2-Oxoimidazolidin-1-yl)benzyl)piperidin-4-yl benzamides (e.g., 7j, 7k): Benzamide-linked derivatives show promise as kinase inhibitors, with IC50 values in the nanomolar range .

Biological Activity

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol. Its unique structure, featuring an imidazolidinone core and a piperidine ring, contributes to its significant biological activity, particularly in the realms of anti-inflammatory and neuroprotective applications.

The compound primarily interacts with the NLRP3 inflammasome , a key component in the inflammatory response. It inhibits the activation of this inflammasome, leading to reduced pyroptosis, a form of programmed cell death associated with inflammation. This inhibition results in decreased release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, thus modulating inflammatory pathways effectively.

Biological Activities

This compound has been studied for various biological activities:

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating cytokine release and inhibiting cell death mechanisms associated with inflammatory responses.

- Neuroprotective Properties : Given its structural features, it is being explored for its neuroprotective effects, particularly in conditions characterized by neuroinflammation.

- Antimicrobial and Antiviral Properties : Preliminary studies indicate that this compound may possess antimicrobial and antiviral activities, making it a candidate for further research in infectious diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inflammation Modulation : In vitro studies have shown that this compound can significantly inhibit NLRP3-dependent pyroptosis in macrophages, leading to reduced IL-1β release. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

- Neuroprotective Research : A study investigating neuroprotective agents identified this compound as a promising candidate due to its ability to modulate neuroinflammatory responses. It was found to protect neuronal cells from apoptosis induced by inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazolidin-2-one | Lacks piperidine ring; simpler structure | Generally lower biological activity compared to target compound |

| 3-(Piperidin-4-yl)imidazo[1,2-a]pyridin-2(3H)-one | Contains both piperidine and imidazole rings | Higher affinity for certain receptors |

| 1-(Piperidin-4-yl)-3-methylurea | Urea functional group instead of imidazolidinone | Different mechanism of action related to urea derivatives |

This table illustrates how variations in structure can affect biological properties and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.